4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
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Overview
Description
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoylphenyl group, a dioxoisoindole moiety, and a chlorobenzoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-benzoylphenylacetonitrile with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amfenac: An oxo monocarboxylic acid with similar anti-inflammatory properties.
Ketoprofen: A nonsteroidal anti-inflammatory drug with a benzoylphenyl group.
Dexketoprofen: The dextrorotatory stereoisomer of ketoprofen, used for pain relief.
Uniqueness
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C29H17ClN2O6 |
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Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-[[2-(3-benzoylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C29H17ClN2O6/c30-19-10-12-22(29(37)38)24(15-19)31-26(34)18-9-11-21-23(14-18)28(36)32(27(21)35)20-8-4-7-17(13-20)25(33)16-5-2-1-3-6-16/h1-15H,(H,31,34)(H,37,38) |
InChI Key |
PYGHIRBGMWNGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)O |
Origin of Product |
United States |
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